![molecular formula C15H17N3 B15358821 1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine is a complex organic compound belonging to the class of pyrido[2,3-b]pyrazine derivatives. This compound features a benzyl group attached to the nitrogen atom of a pyrido[2,3-b]pyrazine ring, with a methyl group at the 6th position. It is a notable molecule in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1-benzyl-6-methyl-pyridin-2-amine, under acidic conditions. The reaction may require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives, such as this compound-2-one.
Reduction Products: Reduced analogs, such as this compound-2-amine.
Substitution Products: Substituted derivatives, such as 1-(halobenzyl)-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine.
Scientific Research Applications
1-Benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and organic materials.
Mechanism of Action
The mechanism by which 1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-Benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine is compared with other similar compounds, such as:
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen-containing heterocycles and have been studied for their biological activities.
Uniqueness: this compound stands out due to its specific structural features and potential applications in medicinal chemistry. Its unique combination of a benzyl group and a methylated pyrido[2,3-b]pyrazine ring contributes to its distinct biological activities and synthetic utility.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable molecule in the field of organic chemistry and pharmaceutical development.
Properties
Molecular Formula |
C15H17N3 |
|---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C15H17N3/c1-12-7-8-14-15(17-12)16-9-10-18(14)11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,17) |
InChI Key |
UEELFLMDMFDVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



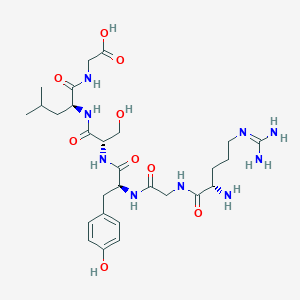
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
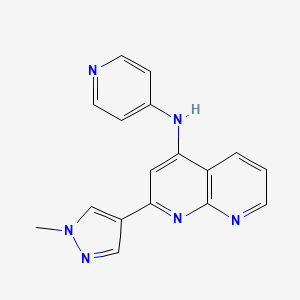
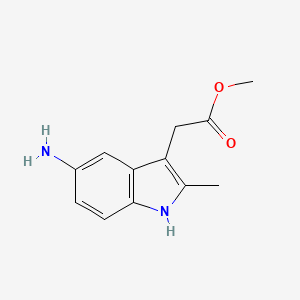
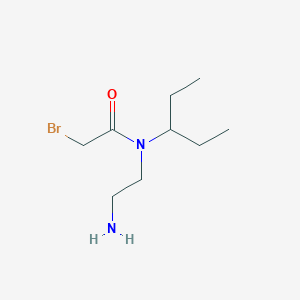
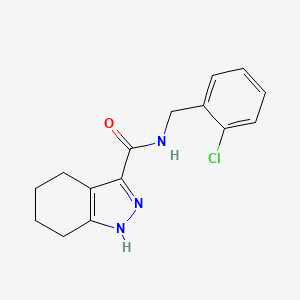
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)

